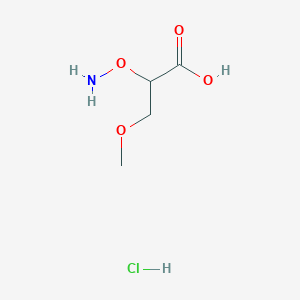

2-(Aminooxy)-3-methoxypropanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Aminooxy)propanoic acid” is a compound with the molecular weight of 141.55 . It’s a powder at room temperature . “Aminooxyacetic acid”, often abbreviated as AOA or AOAA, is a compound that inhibits 4-aminobutyrate aminotransferase (GABA-T) activity in vitro and in vivo, leading to less gamma-aminobutyric acid (GABA) being broken down .

Molecular Structure Analysis

The InChI code for “2-(Aminooxy)propanoic acid” is1S/C3H7NO3.ClH/c1-2(7-4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H . Chemical Reactions Analysis

Amino acids undergo reactions characteristic of carboxylic acids and amines. When the carboxyl group of one amino acid molecule reacts with the amino group of the other amino acid molecule, an amide bond is formed, causing the release of a molecule of water (H2O) .Physical And Chemical Properties Analysis

“2-(Aminooxy)propanoic acid” is a powder at room temperature with a melting point of 166-167°C .Wissenschaftliche Forschungsanwendungen

Heterofunctional Cross-Linking Reagent

This compound can be used as a heterofunctional cross-linking reagent . It carries two aminooxy functionalities and an activated and protected thiol group that is capable of generating reducible disulfides . The aminooxy functionalities enable bioorthogonal modification of ketones and aldehydes by the formation of an oxime bond .

Bioconjugation

The compound can be used in bioconjugation, a key technique in life sciences for the linkage of two or more molecules . This technique creates novel hybrid materials having the combined properties of its individual components . The conjugation between two or more (bio)molecules is typically achieved by the incorporation of mutually reactive groups into the individual components .

Drug Conjugation

The compound can be used in drug conjugation . For example, two doxorubicin molecules were coupled to the functionalized amino acid core and the subsequent bioconjugation of this drug conjugate with a thiolated antibody was proven effective .

Synthesis of Nonlinear Optical Materials

The compound can be used in the synthesis of nonlinear optical materials . These materials have high damage threshold, wide transparency range, lower UV cutoff wavelength, high nonlinear coefficient, high mechanical stability, and high thermal stability .

5. Growth and Dispersion Control of Nanocrystals The compound can be used in the growth and dispersion control of nanocrystals . It is thought that effective synthesis with a hydrochloride salt along with reaction-temperature-dependent crystal growth and dispersion of the nanocrystals can be controlled by solely changing the reaction temperature .

6. Design of High-Performance Electron Transport Layers The compound can be used in the design of high-performance electron transport layers . The SnO2 dispersion/assembly can be controlled by solely changing the reaction temperature, which will prove useful in the design of high-performance SnO2 electron transport layers .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-aminooxy-3-methoxypropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4.ClH/c1-8-2-3(9-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRLDLCIBKRSHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)ON.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminooxy)-3-methoxypropanoic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2688064.png)

![N-{2-[(2-chlorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2688068.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B2688069.png)

![4-amino-N-[(2-chlorophenyl)(cyano)methyl]-3-nitrobenzamide](/img/structure/B2688074.png)

![N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2688087.png)